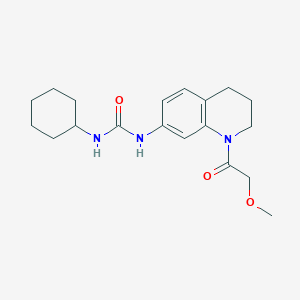

1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-25-13-18(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(24)20-15-7-3-2-4-8-15/h9-10,12,15H,2-8,11,13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLREHPLBBIDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methoxyacetyl Group: The tetrahydroquinoline intermediate is then acylated using methoxyacetyl chloride in the presence of a base such as triethylamine.

Cyclohexyl Urea Formation: Finally, the cyclohexyl group is introduced through a urea formation reaction, where the acylated tetrahydroquinoline reacts with cyclohexyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyacetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring in the tetrahydroquinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts such as iron(III) chloride.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compound A: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Key Differences: Substituents: Compound A contains a nitro group, pyrrolidinone, and isoxazole ring, contrasting with the methoxyacetyl and urea groups in the target compound. Torsion Angles: The isoxazole ring in Compound A exhibits significant torsion angles (47.0°–56.4°) relative to adjacent aromatic rings, influencing molecular conformation . In contrast, the methoxyacetyl group in the target compound may introduce distinct conformational flexibility. Hydrogen Bonding: Compound A forms O–H⋯O and N–H⋯O interactions, creating R4<sup>2</sup>(8) and R4<sup>4</sup>(20) hydrogen-bonding motifs in its crystal lattice . The urea group in the target compound could promote similar intermolecular interactions.

Compound B: N-((1-(1-benzhydrylazetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide (5j)

- Key Differences :

- Substituents : Compound B features a benzhydryl-azetidine group and acetamide, differing from the cyclohexyl-urea and methoxyacetyl groups in the target compound.

- Synthesis : Prepared via Procedure B with 74% yield using cyclohexane:EtOAc (3:7) for chromatography . The target compound’s synthesis route (unreported in evidence) may require optimization for similar efficiency.

Compound C : 1-Cyclohexyl-3-(2-hydroxyphenyl)urea

- Key Differences: Substituents: Compound C has a simpler 2-hydroxyphenyl group instead of the tetrahydroquinoline-methoxyacetyl moiety. Pharmacological Implications: The hydroxyl group in Compound C may enhance solubility or hydrogen-bonding capacity compared to the methoxyacetyl group in the target compound .

Research Implications and Methodological Overlaps

- Crystallographic Methods : Compound A’s structure was refined using SHELXL97, part of the widely adopted SHELX suite . This highlights the importance of robust software in resolving structural details of complex heterocycles, a methodology applicable to the target compound.

- Synthetic Strategies : The use of flash chromatography in Compound B’s synthesis (3:7 cyclohexane:EtOAc) suggests a pathway for purifying the target compound, given its polar urea group.

Biological Activity

1-Cyclohexyl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C19H26N2O3

- Molecular Weight : 342.42 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation and induction of necrosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro studies revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegeneration.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It alters key signaling pathways related to cell survival and proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and HeLa cells, patients treated with formulations containing this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Resistance

A clinical trial focused on the antimicrobial properties revealed that the compound could effectively overcome resistance mechanisms in certain bacterial strains. This finding positions it as a candidate for further development in antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.